
2-Butene, 1,3-dichloro-
説明
“2-Butene, 1,3-dichloro-” is also known as “1,3-Dichloro-2-butene” and has the molecular formula C4H6Cl2 . It is a clear to straw-colored liquid .
Synthesis Analysis
While specific synthesis methods for “2-Butene, 1,3-dichloro-” were not found in the search results, it is generally produced by the reaction of 2-chloro-1,3-butadiene with hydrochloric acid in the presence of a copper chloride catalyst .
Molecular Structure Analysis
The molecular weight of “2-Butene, 1,3-dichloro-” is 124.996 Da . The structure of this compound can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
“2-Butene, 1,3-dichloro-” has a density of 1.1±0.1 g/cm3, a boiling point of 131.9±15.0 °C at 760 mmHg, and a vapour pressure of 11.2±0.2 mmHg at 25°C . It is insoluble in water but soluble in acetone, benzene, ether, and ethanol .
科学的研究の応用
Chemical Synthesis
1,3-Dichlorobut-2-ene: serves as an intermediate in the synthesis of various organic compounds. Its reactivity with sulfone-activated methylene compounds has been studied, leading to the formation of cyclopentene . This reaction is significant for the preparation of functionalized 3,5-disubstituted cyclopent-2-enones, which are valuable in pharmaceutical research and development .
Analytical Chemistry
In gas chromatography, 1,3-Dichlorobut-2-ene can be used as a reference compound. Its retention indices help in the identification of organic pollutants, which is crucial for environmental monitoring and remediation efforts .
Toxicology Studies
The toxicological profile of 1,3-Dichlorobut-2-ene is of interest due to its potential as a skin irritant and lacrimator. Studies have been conducted to understand its effects on biological systems, which is essential for establishing safety guidelines for handling and exposure .
Safety and Hazards
作用機序
Target of Action
1,3-Dichlorobut-2-ene, also known as 2-Butene, 1,3-dichloro-, is an organic compound that primarily targets organic molecules in chemical reactions. It is often used as an intermediate in various chemical synthesis processes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it has been found to undergo a reaction with 1,2-ethanedithiol in the hydrazine hydrate–KOH system . This reaction involves several consecutive stages, including the nucleophilic substitution of the chlorine atom on the sp3-carbon atom by a sulfur atom (S N 2 mechanism) to form a monosubstitution product .
Biochemical Pathways
The affected biochemical pathways involve the formation of various intermediates and end products. For example, in the reaction with 1,2-ethanedithiol, the monosubstitution product undergoes dehydrochlorination under the action of alkali by the bimolecular mechanism E2 to form an acetylene intermediate . This intermediate then undergoes ring closure via the intramolecular nucleophilic attack of the free thiolate group on the β-carbon atom of the acetylene fragment, yielding the final dithiane derivative .
Pharmacokinetics
Its octanol/water partition coefficient (log Pow) is 2.84, indicating that it is more soluble in octanol than in water . This suggests that the compound may have good bioavailability in organisms, as it can readily cross biological membranes.
Result of Action
The molecular and cellular effects of 1,3-Dichlorobut-2-ene’s action depend on the specific reactions it is involved in. In the case of the reaction with 1,2-ethanedithiol, the result is the formation of a dithiane derivative .
特性
IUPAC Name |
1,3-dichlorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIADPFXSACYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027338 | |
| Record name | 1,3-Dichloro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Butene, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dichloro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
131 °C, 126 °C | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
27 °C, 80 °F (CLOSED CUP), 27 °C c.c. | |
| Record name | 1,3-Dichloro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS, Soluble in acetone, benzene, ether and ethanol, Solubility in water: reaction | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.161, Relative density (water = 1): 1.2 | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.31 (Air = 1), Relative vapor density (air = 1): 4.3 | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
12.6 [mmHg], Vapor pressure, kPa at 25 °C: 1.33 | |
| Record name | 1,3-Dichloro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
CLEAR TO STRAW-COLORED LIQUID | |
CAS RN |
926-57-8 | |
| Record name | 1,3-Dichloro-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dichloro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichlorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-75 °C | |
| Record name | 1,3-DICHLORO-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1761 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: What are the primary synthetic applications of 1,3-Dichlorobut-2-ene?
A1: 1,3-Dichlorobut-2-ene serves as a valuable precursor for synthesizing various heterocyclic compounds. For instance, it is utilized in the preparation of:
- 2-Methylbenzo[b]furans: Researchers successfully synthesized a series of 2-methylbenzo[b]furans by first reacting 1,3-dichlorobut-2-ene with phenols to yield aryl 2-chloroprop-2-enyl ethers, followed by Claisen rearrangement and acid-catalyzed cyclization. []
- 2-Methylbenzo[b]thiophens: Similar to the synthesis of 2-methylbenzo[b]furans, 1,3-dichlorobut-2-ene reacts with thiophenols, ultimately leading to the formation of 2-methylbenzo[b]thiophens upon heating in N,N-diethylaniline. []
- 4-Methyl-2H-chromenes: The reaction of 1,3-dichlorobut-2-ene with phenol can also be directed towards the formation of 4-methyl-2H-chromenes through a thermal cyclization process. []
- Vinyl acetylene: 1,3-Dichlorobut-2-ene undergoes dehydrochlorination in the presence of caustic potassium and ethylene glycol to yield commercially valuable vinyl acetylene. []
Q2: How does the regioselectivity of 1,3-dichlorobut-2-ene in cycloaddition reactions influence product formation?
A: The reaction of 1,3-dichlorobut-2-ene with nitrile oxides in [3+2] cycloaddition reactions exhibits regioselectivity, leading to mixtures of 4-(chloromethyl)isoxazoles and 5-(chloromethyl)isoxazoles. The product ratio is influenced by steric hindrance at the terminal carbon of the alkene double bond. Notably, the resulting regioisomers display different dehydrochlorination properties, potentially influencing subsequent synthetic steps. []
Q3: Can you elaborate on the use of 1,3-dichlorobut-2-ene in synthesizing sulfur-containing compounds?
A: 1,3-Dichlorobut-2-ene reacts with organic dichalcogenides in the presence of hydrazine hydrate and alkali to afford various sulfur-containing compounds. While specific examples were not provided in the abstract, this reaction highlights the versatility of 1,3-dichlorobut-2-ene in accessing diverse chalcogenated derivatives. []
Q4: Beyond heterocycles, what other applications does 1,3-dichlorobut-2-ene have in organic synthesis?
A: 1,3-Dichlorobut-2-ene serves as a model compound for studying the phenylation of polyvinyl chloride (PVC) using triphenylaluminum. The reaction aims to replace labile allylic chlorines in PVC with more stable phenyl groups, thereby improving its heat stability. Researchers investigated the reaction mechanism and kinetics using 1,3-dichlorobut-2-ene as a simplified representation of the allylic chloride moieties present in PVC. []
Q5: Are there computational studies available on the reactivity of 1,3-dichlorobut-2-ene?
A: Quantum chemical calculations were employed to investigate the reaction mechanism of 1,3-dichlorobut-2-ene with ethane-1,2-dithiol in a hydrazine hydrate-KOH system. [] These calculations likely provided insights into the reaction pathway and energetics, although the abstract doesn't delve into specific findings.
Q6: How does the industrial production of vinyl acetylene from 1,3-dichlorobut-2-ene impact its availability and cost-effectiveness as a reagent?
A: The development of a low-tonnage production process for vinyl acetylene based on the dehydrochlorination of 1,3-dichlorobut-2-ene suggests its potential availability on a larger scale. [] This process could potentially make 1,3-dichlorobut-2-ene a more accessible and cost-effective starting material for various synthetic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)


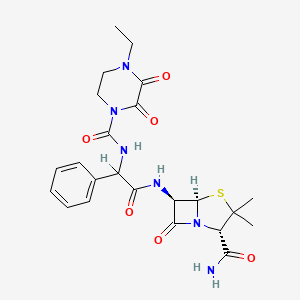
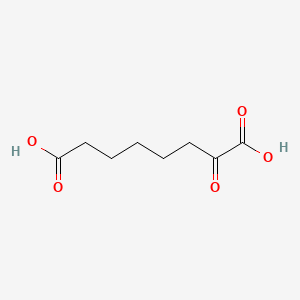
![2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1212793.png)
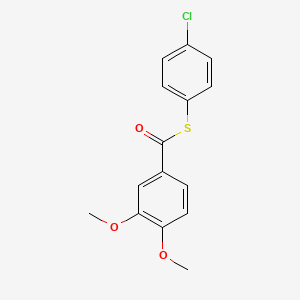
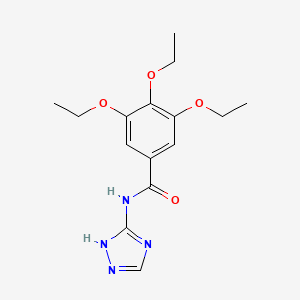

![[2-[(Dimethylamino)methyl]cyclohexyl] benzoate](/img/structure/B1212797.png)
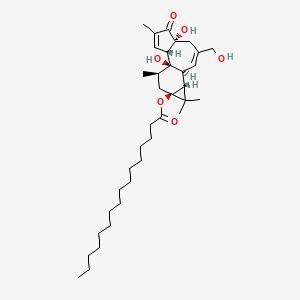
![(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1212799.png)
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
![2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester](/img/structure/B1212804.png)